Propargyl-PEG10-acid Propargyl-PEG10-acid Propargyl-PEG10-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 2055022-18-7
VCID: VC0540288
InChI: InChI=1S/C24H44O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-24(25)26/h1H,3-23H2,(H,25,26)
SMILES: C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C24H44O12
Molecular Weight: 524.604

Propargyl-PEG10-acid

CAS No.: 2055022-18-7

Cat. No.: VC0540288

Molecular Formula: C24H44O12

Molecular Weight: 524.604

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG10-acid - 2055022-18-7

Specification

CAS No. 2055022-18-7
Molecular Formula C24H44O12
Molecular Weight 524.604
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C24H44O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-24(25)26/h1H,3-23H2,(H,25,26)
Standard InChI Key ALHRCZLKCUZEQF-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Appearance Solid powder

Introduction

Basic Properties and Identification

Chemical Identity and Structure

Propargyl-PEG10-acid, with the molecular formula C24H44O12 and molecular weight of 524.6, is characterized by its linear structure featuring a propargyl group at one end and a carboxylic acid at the other, connected by a polyethylene glycol chain . The IUPAC name for this compound is 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, though it is commonly referred to by several synonyms in scientific literature .

The compound contains key functional groups that define its chemical reactivity: a terminal alkyne (propargyl group), which enables click chemistry reactions; a PEG chain consisting of 10 ethylene glycol units that enhances water solubility; and a terminal carboxylic acid that facilitates amide bond formation with amine-containing molecules .

Table 1: Chemical Identity and Structural Information of Propargyl-PEG10-acid

ParameterInformation
CAS Number2055022-18-7
Molecular FormulaC24H44O12
Molecular Weight524.6
IUPAC Name3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Common SynonymsPropargyl-PEG9-CH2CH2COOH, Alkyne-PEG10-COOH, 4,7,10,13,16,19,22,25,28,31-Decaoxatetratriacont-33-ynoic acid
Canonical SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIKeyALHRCZLKCUZEQF-UHFFFAOYSA-N

Physical and Chemical Properties

Propargyl-PEG10-acid typically appears as a pale yellow or colorless oily liquid at room temperature . Its physical properties are largely influenced by the PEG chain, which imparts hydrophilicity, while the terminal functional groups determine its chemical reactivity patterns .

The compound demonstrates excellent solubility in various solvents including water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), making it versatile for different reaction conditions . This broad solubility profile is particularly advantageous in bioconjugation applications where compatibility with both aqueous and organic phases may be required.

Table 2: Physical and Chemical Properties of Propargyl-PEG10-acid

PropertyValueSource
Physical StatePale Yellow or Colorless Oily Liquid
Boiling Point593.9±50.0°C (Predicted)
Density1.124±0.06 g/cm3 (Predicted)
SolubilitySoluble in Water, DMSO, DCM, DMF
pKa4.28±0.10 (Predicted)
Storage Condition2-8°C or -20°C
Purity (Commercial)>95%

Synthesis and Characterization

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of Propargyl-PEG10-acid. Although specific spectroscopic data for Propargyl-PEG10-acid is limited in the search results, information about similar propargyl-PEG derivatives provides valuable insights into its spectroscopic profile .

Based on the spectroscopic data for α,ω-bis-(propargyloxy)-PEG1000, the propargyl group in Propargyl-PEG10-acid would likely show characteristic signals in NMR spectra. In 1H NMR, the propargyl group typically exhibits a triplet at approximately 3.41 ppm for the terminal alkyne proton (≡C-H) and a doublet at around 4.15 ppm for the methylene protons adjacent to the alkyne (≡C-CH2-) . The PEG chain protons generally appear as a broad signal centered around 3.5-3.6 ppm .

In 13C NMR spectra, the propargyl group shows distinctive signals at approximately 57.4 ppm (CH2), 77.0 ppm (CH), and 80.3 ppm (C) for similar compounds . The PEG moiety typically displays signals between 68.5 and 69.7 ppm for the various methylene carbons in the chain .

These spectroscopic fingerprints would be crucial for verifying the structure and purity of synthesized Propargyl-PEG10-acid samples.

Functional Applications

Click Chemistry Applications

One of the most significant applications of Propargyl-PEG10-acid is in click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The terminal alkyne group (propargyl) can react with azide-bearing compounds or biomolecules in the presence of copper catalysts to form stable triazole linkages . This reaction is highly selective, proceeds under mild conditions, and generates minimal byproducts, making it ideal for bioconjugation applications .

The click chemistry approach enables the precise linking of Propargyl-PEG10-acid to various molecules including peptides, proteins, antibodies, and small-molecule drugs . The resulting triazole linkage is chemically stable under physiological conditions, ensuring the integrity of the conjugate in biological systems .

Bioconjugation and Drug Delivery

Propargyl-PEG10-acid serves as an excellent linker for bioconjugation due to its dual functionality . The terminal carboxylic acid can react with primary amine groups in biomolecules (such as lysine residues in proteins) in the presence of activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) to form stable amide bonds . This chemistry allows for the attachment of PEG chains to therapeutic proteins, peptides, or other amine-containing compounds.

The hydrophilic PEG spacer increases the solubility of conjugated molecules in aqueous media, which is particularly advantageous for improving the pharmacokinetic properties of hydrophobic drugs . PEGylation using Propargyl-PEG10-acid can enhance the circulation time of therapeutic agents in the bloodstream, reduce immunogenicity, and improve stability against enzymatic degradation .

The combination of click chemistry capability and carboxylic acid functionality makes Propargyl-PEG10-acid a versatile tool for creating sophisticated drug delivery systems with targeted specificity .

PROTAC Development

An emerging application of Propargyl-PEG10-acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules designed to induce selective degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases, thereby triggering the ubiquitin-proteasome system to degrade the target protein .

As noted in the search results, Propargyl-PEG10-acid can be used as a PEG-based PROTAC linker . The PEG spacer provides the necessary length and flexibility to allow both ends of the PROTAC (the target protein-binding ligand and the E3 ligase-binding ligand) to simultaneously engage their respective binding partners. The propargyl group and carboxylic acid functionalities facilitate the attachment of these ligands through appropriate chemical transformations .

The use of Propargyl-PEG10-acid in PROTAC development represents a sophisticated application of this linker in modern drug discovery, particularly for targeting "undruggable" proteins that lack traditional binding pockets for conventional small-molecule inhibitors .

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